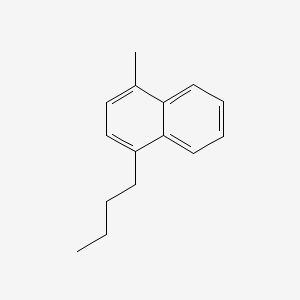

1-Butyl-4-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52718-76-0 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-butyl-4-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |

InChI Key |

ZWRABTBXVLAGFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C2=CC=CC=C12)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Butyl 4 Methylnaphthalene

Direct Naphthalene (B1677914) Functionalization Strategies

Direct functionalization strategies begin with a naphthalene or a substituted naphthalene precursor and introduce the butyl and methyl groups in subsequent steps. These methods are often advantageous due to the ready availability of naphthalene-based starting materials.

Alkylation and Acylation via Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide a direct route to introduce alkyl and acyl groups onto the naphthalene ring. The synthesis of 1-butyl-4-methylnaphthalene can be envisioned through the butylation of methylnaphthalene or the methylation of butylnaphthalene.

The alkylation of methylnaphthalene with a butylating agent, such as 1-bromobutane (B133212) or 1-butene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a potential pathway. tandfonline.com However, Friedel-Crafts alkylations are often plagued by issues of polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers. For instance, the alkylation of α-methylnaphthalene with various alkylating agents has been studied in the presence of methanesulfonic acid. researchgate.net The use of milder catalysts or specific reaction conditions can sometimes improve the selectivity for the desired 1,4-disubstituted product.

Friedel-Crafts acylation , followed by reduction, offers a more controlled approach to introducing the butyl group. For example, 1-methylnaphthalene (B46632) could be acylated with butyryl chloride or butanoic anhydride (B1165640). This would primarily yield a mixture of acylated products, which would then require separation. A subsequent reduction of the keto group, for instance, through a Clemmensen or Wolff-Kishner reduction, would furnish the butyl group. The acetylation of 2-methylnaphthalene (B46627) has been shown to produce a mixture of all seven possible isomers, with the product distribution being highly dependent on the reaction conditions. rsc.orgrsc.org A combined experimental and theoretical study on the Friedel-Crafts acetylation of 2-methylnaphthalene catalyzed by AlCl₃ has provided insights into the reaction mechanism and the factors influencing isomer yields. nih.govacs.org

| Isomer | Yield Range (%) |

|---|---|

| 1-acetyl-2-methylnaphthalene | 0.3–33 |

| 3-acetyl-2-methylnaphthalene | 0.8–14 |

| 4-acetyl-2-methylnaphthalene | 0.8–5.5 |

| 5-acetyl-2-methylnaphthalene | 0.4–2.0 |

| 6-acetyl-2-methylnaphthalene | 7.4–73 |

| 7-acetyl-2-methylnaphthalene | 4.2–58 |

| 8-acetyl-2-methylnaphthalene | 9–59 |

Regioselective Direct Functionalization Methods

Achieving regioselectivity in the synthesis of 1,4-disubstituted naphthalenes is a significant challenge. derpharmachemica.comshd-pub.org.rsacs.org Traditional electrophilic substitution reactions on naphthalene derivatives often lead to mixtures of isomers. researchgate.net However, modern synthetic methods have been developed to address this issue.

Directed metalation strategies, where a directing group guides the metalation and subsequent electrophilic quench to a specific position, can offer high regioselectivity. While not specifically detailed for this compound, this approach is a powerful tool for the synthesis of polysubstituted naphthalenes. researchgate.net Additionally, the development of catalysts that can control the regioselectivity of reactions on naphthalenes is an active area of research. For instance, polybromination of naphthalene followed by a regioselective proto-debromination has been used to synthesize specific dibromonaphthalene isomers. cardiff.ac.uk

Radical Alkylation Approaches for Alkyl Group Installation

Radical alkylation offers an alternative to traditional Friedel-Crafts reactions for introducing alkyl groups onto aromatic rings. ntu.edu.sg These reactions can sometimes provide different regioselectivity compared to their ionic counterparts. The reaction of sodium naphthalenide with alkyl halides, for example, proceeds through a radical mechanism. wku.edu

Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions. nih.gov An intermolecular hydroalkylative dearomatization of naphthalenes using α-amino acids as radical precursors has been achieved via visible-light photoredox catalysis. nih.gov While this specific method leads to dihydronaphthalenes, subsequent aromatization could potentially yield the desired alkylated naphthalene. The electronic structure of the naphthalene radical cation and its alkylated derivatives has been studied, providing a theoretical basis for understanding these reactions. rsc.org

Multi-Step Construction of the Naphthalene Core with Alkyl Substituents

An alternative to functionalizing a pre-existing naphthalene ring is to construct the bicyclic system with the desired substituents already in place or introduced at key intermediates.

Annulation and Ring-Closing Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful strategy for synthesizing substituted naphthalenes. rsc.orgacs.orgnih.govacs.org These methods often provide excellent control over the substitution pattern of the final product.

Palladium-catalyzed annulation reactions have been extensively developed for the synthesis of substituted naphthalenes. acs.orgnih.govacs.orgthieme-connect.com For example, the reaction of o-allylaryl halides with internal alkynes in the presence of a palladium catalyst can yield highly substituted naphthalenes. thieme-connect.com To synthesize this compound via this route, one could envision the reaction of an appropriately substituted o-halostyrene derivative with an alkyne bearing the other substituent.

Another approach involves the annulation of arylacetaldehydes with alkynes catalyzed by iron(III) chloride, which can produce polysubstituted naphthalenes with good regioselectivity. thieme-connect.com A metal-free protocol for the regioselective synthesis of substituted naphthalenes has also been developed, involving the reaction of o-alkynyl-substituted carbonyl compounds with alkynes or alkenes in the presence of an iodonium (B1229267) ion. acs.org

| Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| o-Bromobenzaldehydes and β-ketoesters | Cu(I) | Substituted naphthalenes | rsc.org |

| Internal alkynes and o-allylaryl halides | Palladium acetate | Substituted naphthalenes | thieme-connect.com |

| Arylacetaldehydes and alkynes | FeCl₃ | Mono-, di-, and polysubstituted naphthalenes | thieme-connect.com |

| o-Alkynyl-substituted carbonyls and alkynes/alkenes | Iodonium ion (metal-free) | Substituted naphthalenes | acs.org |

Functional Group Interconversions Leading to Alkyl Substituents

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.com In the context of synthesizing this compound, a precursor with different functional groups at the 1- and 4-positions could be synthesized first, followed by their conversion to the desired alkyl groups.

For instance, a naphthalene derivative with a carboxylic acid or an ester group at one position and a different functional group at the other could be a key intermediate. The carboxylic acid could be reduced to a primary alcohol and then converted to the corresponding alkyl group. Similarly, other functional groups like aldehydes, ketones, or halides can be transformed into alkyl groups through various established synthetic methods. The transformation of isoquinolines into naphthalene derivatives represents a novel skeletal editing approach that could potentially be adapted for this purpose. researchgate.net ICl-mediated functional group interconversion of methyl homopropargyl ethers to α-iodo-γ-chloroketones also showcases the creative potential of these transformations. nih.govcuny.edu

Catalytic Systems for this compound Synthesis and Analogues

The synthesis of this compound and related alkylated naphthalenes is predominantly achieved through Friedel-Crafts alkylation reactions. mt.commasterorganicchemistry.com This class of reactions involves the electrophilic substitution of a hydrogen atom on the aromatic naphthalene ring with an alkyl group. mt.com The choice of catalyst is paramount in determining the reaction's efficiency, selectivity, and environmental footprint. Modern approaches have shifted from traditional stoichiometric Lewis acids to more advanced catalytic systems, primarily focusing on zeolites and ionic liquids. dicp.ac.cnbeilstein-journals.org

Zeolite Catalysts

Zeolites are microporous, crystalline aluminosilicates that function as environmentally friendly solid acid catalysts. dicp.ac.cnresearchgate.net Their well-defined pore structure can lead to shape-selectivity, favoring the formation of specific isomers. d-nb.inforesearchgate.net Several types of zeolites have been investigated for the alkylation of naphthalene and its derivatives.

HY and H-Beta Zeolites : Large-pore zeolites such as HY and H-Beta (Hβ) are effective for the alkylation of naphthalene and methylnaphthalene. dicp.ac.cnresearchgate.net In the liquid-phase alkylation of naphthalene with long-chain olefins, zeolite HY demonstrated higher activity and selectivity for mono-alkylnaphthalene compared to Hβ. researchgate.net Further modification of HY zeolites, for instance by impregnation with lanthanum (La³⁺), has been shown to enhance catalytic activity, selectivity, and stability in the alkylation of α-methylnaphthalene with long-chain olefins. researchgate.net H-beta zeolites have been successfully used in the alkylation of naphthalene with butanol. dicp.ac.cn

ZSM-5 Zeolites : Medium-pore zeolites like ZSM-5 are also utilized, though they may show lower activity for bulky molecules like naphthalene compared to larger pore zeolites. dicp.ac.cnd-nb.info However, their unique channel structure can offer high selectivity towards specific isomers in reactions like the methylation of 2-methylnaphthalene. d-nb.info The catalytic performance of ZSM-5 is highly dependent on its physicochemical properties, such as crystal size, surface area, and the nature and distribution of acid sites. d-nb.inforesearchgate.net Nanosized ZSM-5 crystals, for example, provide a larger external surface area, which can enhance catalytic efficiency. rsc.org

Research on the alkylation of α-methylnaphthalene with long-chain alkenes using HY zeolite has identified optimal reaction parameters for high conversion and selectivity.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | HY Zeolite (60–80% content on Al₂O₃) | researchgate.net |

| Catalyst Pretreatment | 813 K for 1 hour | researchgate.net |

| Reactant Molar Ratio (α-methylnaphthalene:olefins) | 8–10:1 | researchgate.net |

| Solvent Molar Ratio (cyclohexane:α-methylnaphthalene) | 2–4:1 | researchgate.net |

| Reaction Temperature | 453–473 K | researchgate.net |

| System Pressure | 1.0 MPa | researchgate.net |

| Volume Hour Space Velocity (VHSV) | 5–7 mL·h⁻¹·g⁻¹cat | researchgate.net |

Ionic Liquids

Ionic liquids (ILs) have emerged as another class of promising catalysts and solvents for Friedel-Crafts reactions. mdpi.com They are salts with low melting points, negligible volatility, high thermal stability, and tunable acidity, making them attractive "green" alternatives to conventional volatile organic solvents and catalysts. mdpi.comresearchgate.net

Acidic chloroaluminate ILs are particularly effective for Friedel-Crafts alkylation. mdpi.com For instance, BuPyBr-AlCl₃ (butylpyridinium bromochloroaluminate) showed excellent catalytic performance for the alkylation of α-methylnaphthalene with long-chain olefins. mdpi.comsinica.edu.tw Similarly, Et₃NHCl-AlCl₃ has been used to catalyze the alkylation of tetralin, a hydrogenated naphthalene analogue. mdpi.com The use of a recyclable Brønsted acidic ionic liquid, [HNMP]⁺HSO₄⁻, as both catalyst and solvent for the synthesis of 2-phenylnaphthalenes further highlights the potential of ILs in designing environmentally benign processes. rsc.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. beilstein-journals.orgrsc.org This involves the development of eco-friendly catalysts, the use of benign solvents, and the design of atom-efficient reactions.

Replacement of Hazardous Catalysts

A primary focus of green chemistry in this context is the replacement of traditional Friedel-Crafts catalysts, such as AlCl₃ and HF, which are corrosive, hazardous, and generate significant amounts of toxic waste. dicp.ac.cnresearchgate.net

Solid Acid Catalysts : Zeolites serve as a prime example of a green alternative. researchgate.net They are non-corrosive, reusable, and easy to separate from the reaction mixture, which simplifies product purification and minimizes waste. Their application avoids the problematic aqueous work-up required for homogeneous catalysts like AlCl₃. researchgate.net

Use of Benign Reaction Media

The choice of solvent is another critical aspect of green synthetic design. Efforts are being made to replace volatile and often toxic organic solvents.

Ionic Liquids as Solvents : In many cases, ionic liquids can act as both the catalyst and the reaction medium, eliminating the need for additional organic solvents. rsc.org

Supercritical Carbon Dioxide : Supercritical carbon dioxide (scCO₂) has been explored as a green reaction medium for the zeolite-catalyzed alkylation of naphthalene. acs.org Operating under supercritical conditions can significantly reduce catalyst deactivation. Furthermore, scCO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture by simple depressurization, leaving no solvent residue. acs.org

Water : In some instances, reactions can be conducted in water. Hydrothermal synthesis of naphthalene bisimides has been achieved in high purity by reacting the corresponding anhydride with amines in nothing but water, completely avoiding organic solvents and catalysts. rsc.org

A comparison between traditional and green approaches to naphthalene alkylation highlights the advancements in sustainability.

| Aspect | Traditional Method (e.g., Friedel-Crafts) | Green Chemistry Approach | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃, FeCl₃) | Catalytic zeolites, recyclable ionic liquids | dicp.ac.cnrsc.org |

| Catalyst Properties | Corrosive, hazardous, single-use | Non-corrosive, reusable, easily separable | researchgate.netresearchgate.net |

| Solvent | Often volatile organic compounds (VOCs) or excess reactant | Ionic liquids, supercritical CO₂, water | rsc.orgrsc.orgacs.org |

| Waste | Large amounts of acidic, often hazardous, aqueous waste | Minimal waste due to catalyst recycling and solvent-free conditions | researchgate.net |

By embracing these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Studies of 1 Butyl 4 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution (EAS), with a general preference for substitution at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be resonance-stabilized without disrupting the aromaticity of the adjacent ring. wikipedia.org In 1-butyl-4-methylnaphthalene, the presence of two activating, ortho-, para-directing alkyl groups further influences the position of substitution. masterorganicchemistry.comlibretexts.org

The butyl and methyl groups are electron-donating, activating the ring towards electrophilic attack. libretexts.org The directing effects of these substituents must be considered to predict the regioselectivity of EAS reactions. For the ring bearing the substituents, the available positions are 2, 3, 5, and 8. The directing influence of the 1-butyl group would favor positions 2 and 5 (ortho and para, respectively), while the 4-methyl group would direct to positions 3 and 5 (ortho and para, respectively). The unsubstituted ring has available α-positions (5 and 8) and β-positions (6 and 7).

Nitration and halogenation are classic EAS reactions. wikipedia.org For this compound, the regioselectivity is dictated by a combination of electronic and steric effects.

Electronic Effects: Both the butyl and methyl groups activate the naphthalene system. The α-positions of the unsubstituted ring (positions 5 and 8) are highly activated and electronically favored for substitution due to the inherent reactivity of the naphthalene α-positions. nih.gov

Steric Hindrance: The butyl group at position 1 and the methyl group at position 4 create steric hindrance, particularly at positions 2 and 3. Position 8 is sterically hindered by the peri-interacting butyl group at position 1. Therefore, substitution is most likely to occur at the least sterically hindered, electronically activated position.

Considering these factors, the primary site for nitration (using reagents like HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃) would be position 5. This position is an activated α-position, para to the 1-butyl group and ortho to the 4-methyl group, and is relatively unhindered compared to other activated sites.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound

| Position | Electronic Activation | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| 5 | High (α-position, para to butyl, ortho to methyl) | Low | Major Product |

| 8 | High (α-position) | High (from 1-butyl group) | Minor Product |

| 2 | Moderate (β-position, ortho to butyl) | Moderate (from 1-butyl group) | Minor Product |

| Unsubstituted Ring (6, 7) | Low (β-positions) | Low | Very Minor Product |

Sulfonation: The sulfonation of naphthalene is a reversible reaction. libretexts.org Reaction at lower temperatures (kinetic control) typically favors substitution at the α-position, while higher temperatures (thermodynamic control) can lead to the more stable β-substituted product. For this compound, sulfonation with fuming sulfuric acid under kinetic control would be expected to yield the 5-sulfonic acid derivative as the major product. Under thermodynamic control, a mixture of isomers could potentially form, though the principles governing stability in such a substituted system are complex.

Acylation: Friedel-Crafts acylation involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as AlCl₃. youtube.comlibretexts.org A key advantage of acylation is that the acylium ion intermediate does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation. libretexts.orgyoutube.com Furthermore, the product of the reaction is a ketone, and the acyl group is deactivating, which prevents polyacylation. youtube.com For this compound, acylation is predicted to occur regioselectively at position 5 to yield 5-acyl-1-butyl-4-methylnaphthalene.

Oxidation Pathways and Product Characterization (e.g., Ketones, Carboxylic Acids)

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The reaction can target the alkyl side chains or the aromatic rings.

Side-Chain Oxidation: The butyl and methyl groups are susceptible to oxidation. Mild oxidation could potentially oxidize the benzylic carbons. However, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely oxidize the alkyl chains down to carboxylic acid groups. Oxidation of the butyl group would lead to a carboxylic acid at position 1, and oxidation of the methyl group would yield a carboxylic acid at position 4. Complete oxidation of both side chains would result in naphthalene-1,4-dicarboxylic acid.

Aromatic Ring Oxidation: The aromatic system itself can be oxidized. Ozone (O₃) or strong oxidants can cleave the aromatic rings. Studies on the atmospheric oxidation of naphthalene and alkylnaphthalenes show that the reaction can be initiated by hydroxyl radicals, leading to the formation of various oxygenated products, including naphthoquinones and, ultimately, ring-opened products like dicarbonyls. researchgate.netcopernicus.org The catalytic oxidation of naphthalene can produce 1,4-naphthoquinone. nih.gov It is plausible that oxidation of this compound could yield a substituted naphthoquinone or, with more aggressive oxidation, phthalic acid derivatives.

Table 2: Potential Oxidation Products of this compound

| Reagent/Condition | Site of Oxidation | Potential Product(s) | Product Class |

|---|---|---|---|

| Mild Oxidant (e.g., PCC) | Benzylic position of butyl group | 1-(1-oxobutyl)-4-methylnaphthalene | Ketone |

| Strong Oxidant (e.g., hot KMnO₄) | Both alkyl side chains | Naphthalene-1,4-dicarboxylic acid | Dicarboxylic Acid |

| O₃ or other ring-cleaving agents | Aromatic rings | Substituted Phthalic Acids | Carboxylic Acids |

Reduction and Hydrogenation Reactions

Reduction and hydrogenation reactions of this compound primarily involve the saturation of the aromatic rings.

The hydrogenation of naphthalene proceeds in a stepwise manner:

Naphthalene → Tetralin (Tetrahydronaphthalene)

Tetralin → Decalin (Decahydronaphthalene)

Kinetic models, often based on Langmuir-Hinshelwood mechanisms, show that the hydrogenation of the first ring (Naphthalene to Tetralin) is significantly faster than the saturation of the second ring (Tetralin to Decalin). tkk.fi This is because the first ring is less aromatic in character. The presence of alkyl substituents generally decreases the rate of hydrogenation compared to unsubstituted benzene (B151609), with the rate decreasing as the size of the alkyl group increases (e.g., toluene (B28343) > ethylbenzene (B125841) > cumene). teledos.gr Therefore, this compound would be expected to hydrogenate more slowly than naphthalene itself. The reaction kinetics are influenced by competitive adsorption of the reactant, intermediates, and products on the catalyst surface. tkk.fi

Table 3: Representative Kinetic Parameters for Aromatic Hydrogenation over a Nickel Catalyst

| Compound | Relative Reactivity | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| Naphthalene | High | ~40-60 |

| Tetralin | Moderate | ~50-70 |

| Toluene | Lower than Naphthalene | ~26-59 |

| This compound (Predicted) | Lower than Naphthalene | ~40-70 |

(Note: Data for Naphthalene, Tetralin, and Toluene are derived from literature on model systems. tkk.fiteledos.gr Values for this compound are predictive.)

Hydrocracking occurs under more severe conditions of temperature and pressure than simple hydrogenation and employs bifunctional catalysts that have both a metal (hydrogenation) function and an acidic (cracking) function (e.g., Ni-Mo on a zeolite support). researchgate.netepa.gov The process is designed to break down large molecules into smaller, more valuable ones.

Based on studies of 1-methylnaphthalene (B46632), the hydrocracking of this compound would likely follow a multi-step mechanism: researchgate.nettaylorfrancis.com

Hydrogenation: The naphthalene ring is first partially or fully hydrogenated to form butyl-methyl-tetralin or butyl-methyl-decalin.

Isomerization: The saturated rings can undergo skeletal rearrangements on the acid sites of the catalyst.

Ring Opening (Cracking): The acidic catalyst promotes the cracking of the saturated rings, opening them to form alkyl-substituted monocyclic aromatics or cycloalkanes.

Dealkylation/Cracking: The alkyl side chains (butyl and methyl) can be cleaved or cracked into smaller fragments.

The ultimate products would be a complex mixture including smaller alkylbenzenes (e.g., toluene, xylenes, butylbenzene), cycloalkanes, and light alkanes. The product distribution is highly dependent on the catalyst type, temperature, pressure, and residence time. lidsen.com

Transformations of Alkyl Side Chains

The butyl and methyl substituents on the naphthalene ring are susceptible to various chemical transformations, including oxidation and halogenation, which can serve as stepping stones for further synthetic modifications.

The butyl group, being an alkyl chain attached to an aromatic ring, can undergo reactions at the benzylic position (the carbon atom directly attached to the naphthalene ring) as well as at other positions along the chain.

Oxidation: The benzylic position of the butyl group is particularly susceptible to oxidation due to the stabilization of the resulting radical or cationic intermediates by the adjacent aromatic ring. While specific studies on this compound are not extensively documented, analogies with other alkylated polycyclic aromatic hydrocarbons (PAHs) suggest that oxidation would primarily occur at the C-1 position of the butyl chain. nih.gov Mild oxidizing agents can convert the benzylic carbon to an alcohol, which can be further oxidized to a ketone. Stronger oxidizing agents can lead to cleavage of the butyl group, ultimately forming a carboxylic acid at the point of attachment to the naphthalene ring.

For instance, the oxidation of the butyl group could proceed through the following intermediates:

1-(1-hydroxynaphthyl)-4-methylnaphthalene

1-(1-oxobutyl)-4-methylnaphthalene

4-methyl-1-naphthoic acid

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, is a common method for introducing a halogen atom at the benzylic position of alkylarenes. libretexts.org In the case of this compound, this reaction would be expected to selectively occur at the benzylic carbon of the butyl group, yielding 1-(1-bromobutyl)-4-methylnaphthalene. This bromo derivative can then serve as a versatile intermediate for nucleophilic substitution and elimination reactions.

| Reaction Type | Reagents | Expected Major Product |

| Benzylic Oxidation | Mild Oxidizing Agent (e.g., CrO₃) | 1-(1-oxobutyl)-4-methylnaphthalene |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), Initiator | 1-(1-bromobutyl)-4-methylnaphthalene |

The methyl group at the 4-position of the naphthalene ring is also a site for various chemical transformations, most notably oxidation.

Oxidation: Similar to the butyl group, the methyl group can be oxidized. The oxidation of methylnaphthalenes has been studied more extensively. nih.govnih.gov Depending on the reaction conditions and the oxidizing agent used, the methyl group can be converted to a hydroxymethyl group, an aldehyde (naphthaldehyde), or a carboxylic acid (naphthoic acid). ethz.chresearchgate.net For example, the vapor-phase oxidation of 2-methylnaphthalene (B46627) over a V₂O₅/TiO₂ catalyst can yield 2-naphthaldehyde. researchgate.net A similar transformation would be expected for the methyl group of this compound, leading to 1-butyl-4-naphthaldehyde and subsequently to 1-butyl-4-naphthoic acid.

| Reaction Type | Reagents | Expected Product Series |

| Methyl Group Oxidation | Various Oxidizing Agents | 1-butyl-4-(hydroxymethyl)naphthalene → 1-butyl-4-naphthaldehyde → 1-butyl-4-naphthoic acid |

Halogenation: While benzylic bromination with NBS typically favors the more substituted benzylic position, reaction conditions can be tuned to achieve halogenation of the methyl group. Free-radical chlorination in the presence of UV light can also lead to substitution on the methyl group. docbrown.info

Nucleophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions of Derivatives

While the electron-rich naphthalene ring of this compound is not highly susceptible to direct nucleophilic aromatic substitution (SNAr), its derivatives, particularly halo-substituted ones, can readily participate in such reactions as well as in a variety of powerful metal-catalyzed cross-coupling reactions. chemistrysteps.commasterorganicchemistry.com SNAr reactions generally require the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently, which are absent in this compound. nih.gov

However, derivatives of this compound, prepared for instance by electrophilic halogenation of the aromatic ring, can serve as excellent substrates for metal-catalyzed coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: A bromo or iodo derivative of this compound could be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org For example, the Suzuki coupling of a bromo-1-butyl-4-methylnaphthalene with an arylboronic acid would yield an aryl-substituted derivative. This reaction is highly versatile and tolerates a wide range of functional groups. nih.govnih.gov

Heck Reaction: An iodo- or bromo-substituted this compound could react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a vinyl-substituted naphthalene derivative. wikipedia.orgorganic-chemistry.orgyoutube.com The Heck reaction is a powerful tool for the synthesis of substituted alkenes. nih.govlibretexts.org

Sonogashira Coupling: The coupling of a halo-derivative of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would provide access to alkynyl-substituted naphthalenes.

Other Coupling Reactions: Other important cross-coupling reactions, such as Stille coupling (with organotin reagents) and Negishi coupling (with organozinc reagents), could also be employed with appropriately functionalized derivatives of this compound. youtube.com

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Bromo-1-butyl-4-methylnaphthalene + R-B(OH)₂ | Pd catalyst, Base | Aryl/Alkyl-substituted derivative |

| Heck | Iodo-1-butyl-4-methylnaphthalene + Alkene | Pd catalyst, Base | Vinyl-substituted derivative |

| Sonogashira | Bromo-1-butyl-4-methylnaphthalene + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted derivative |

Pericyclic Reactions and Cycloadditions Involving Naphthalene Ring System

The naphthalene ring system can participate in pericyclic reactions, most notably cycloadditions, where it acts as the diene or dienophile component. These reactions can lead to the formation of complex polycyclic structures.

[4+2] Cycloaddition (Diels-Alder Type Reactions): Naphthalene can undergo [4+2] cycloaddition reactions, although this often requires harsh conditions or specific activation due to the aromatic stabilization energy that must be overcome. nih.gov However, dearomative cycloadditions of naphthalenes can be facilitated by photochemical methods. nih.govsemanticscholar.orgrsc.org For instance, visible-light-induced energy transfer catalysis can promote the intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives with vinyl benzenes to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govacs.orgresearchgate.net this compound, with its electron-rich character due to the alkyl substituents, would be expected to be a reactive diene in such transformations. The regioselectivity of the cycloaddition would be influenced by the positions of the butyl and methyl groups.

Photochemical Cycloadditions: Naphthalene derivatives can also undergo [2+2] photocycloadditions with alkenes to form cyclobutane-containing polycyclic compounds. nih.gov These reactions are typically carried out by irradiating a solution of the naphthalene derivative and the alkene with UV light. The regioselectivity and stereoselectivity of these reactions can be influenced by the substitution pattern on the naphthalene ring.

| Reaction Type | Conditions | General Product |

| Thermal [4+2] Cycloaddition | High Temperature/Pressure | Polycyclic adduct |

| Photochemical [4+2] Cycloaddition | Visible Light, Photosensitizer | Bicyclo[2.2.2]octadiene derivative |

| Photochemical [2+2] Cycloaddition | UV Light | Cyclobutane-fused polycycle |

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-Butyl-4-methylnaphthalene, offering a detailed map of the proton and carbon environments within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Elucidation

While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules like this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal correlations between adjacent protons on the naphthalene (B1677914) ring system and within the butyl chain. For instance, the protons on C2 and C3 would show cross-peaks, as would the methylene (B1212753) protons of the butyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It is invaluable for assigning the carbon signals based on the assignments of their attached protons. An HSQC spectrum of this compound would show a cross-peak between the methyl protons and the methyl carbon at position 4, as well as correlations for each C-H pair in the butyl chain and the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to four bonds (¹H to ¹³C). libretexts.orgnih.gov This is particularly powerful for piecing together molecular fragments and confirming the substitution pattern. For example, HMBC correlations would be expected from the protons of the methyl group (at C4) to the quaternary carbons C4 and C4a, and from the methylene protons of the butyl group adjacent to the ring (at C1) to the quaternary carbon C1 and the protonated carbon C2. nih.gov These correlations definitively establish the positions of the alkyl substituents on the naphthalene core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted chemical shifts are based on general principles and data from analogous compounds. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Ring Protons | 7.0 - 8.2 | 120 - 135 |

| Butyl Chain (CH₂) | 1.3 - 3.1 | 22 - 35 |

| Butyl Chain (CH₃) | ~0.9 | ~14 |

| Methyl Group (C4-CH₃) | ~2.5 | ~19 |

Dynamic NMR Studies of Conformational Changes and Fluxional Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational changes and other dynamic processes in molecules. unibas.itacs.org In hindered aromatic systems, such as substituted naphthalenes, rotation around single bonds can be restricted, leading to the existence of distinct conformers that can be observed at low temperatures. unibas.itacs.org

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. scispace.comnih.gov For this compound (C₁₅H₁₈), the theoretical exact mass is 198.14085 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically to within a few parts per million (ppm). This allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈ | vulcanchem.com |

| Exact Mass | 198.14085 Da | nih.gov |

| Monoisotopic Mass | 198.14085 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. uakron.edu This provides detailed information about the connectivity of the molecule. In the MS/MS analysis of this compound, the molecular ion (m/z 198) would be selected as the precursor. Collision-induced dissociation (CID) would then be used to generate fragment ions.

Based on the structure and knowledge from similar compounds like 1-butylnaphthalene, the primary fragmentation pathways would involve the butyl chain. nist.gov A characteristic fragmentation would be the loss of a propyl radical (•C₃H₇) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 155. Another expected fragmentation is the benzylic cleavage to lose a propyl radical, resulting in a stable ion at m/z 155. Further fragmentation of the butyl chain could also occur. Analysis of these fragmentation patterns in the MS/MS spectrum provides confirmatory evidence for the structure of the parent molecule. uakron.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cznih.govchromatographyonline.com It is an essential tool for the analysis of reaction mixtures during the synthesis of this compound and for assessing the purity of the final product.

In a typical GC-MS analysis, the sample is injected into the GC, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification of this compound based on its retention time and its characteristic mass spectrum. The integration of the peak in the gas chromatogram can be used to quantify its purity. Impurities, such as starting materials, by-products, or isomers, can also be identified and quantified. chromatographyonline.com The NIST Mass Spectral Library is a common resource used to match the obtained mass spectra for compound identification. chromatographyonline.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for obtaining a "molecular fingerprint" of a compound and for identifying its functional groups. While specific, complete experimental spectra for this compound are not extensively published, its vibrational characteristics can be reliably predicted based on studies of its constituent parts, such as the naphthalene core and alkyl substituents, and through theoretical calculations like Density Functional Theory (DFT). researchgate.net

The expected vibrational spectrum is dominated by modes from the aromatic naphthalene rings and the aliphatic butyl chain. Key vibrational modes include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the naphthalene ring are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and butyl groups give rise to characteristic symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the fused aromatic rings produces a series of complex bands typically between 1650 cm⁻¹ and 1400 cm⁻¹.

Aliphatic C-H Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups from the butyl and methyl substituents appear in the 1470-1365 cm⁻¹ region.

C-H Out-of-Plane Bending: These vibrations for the substituted naphthalene ring are highly characteristic and typically occur in the 900-700 cm⁻¹ range, with their exact positions being sensitive to the substitution pattern on the rings. researchgate.net

Theoretical studies on related molecules like 1-methylnaphthalene (B46632) have been conducted using DFT to calculate harmonic vibrational frequencies, providing a robust framework for assigning experimental spectra. researchgate.net For instance, studies on similar aromatic structures show C-H out-of-plane bending vibrations occurring between 980-717 cm⁻¹. researchgate.net These computational approaches, combined with experimental data from analogous compounds, allow for a detailed analysis of the molecular structure of this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides critical insights into the electronic transitions and photophysical behavior of this compound. The naphthalene moiety is a well-characterized chromophore, and its properties are modulated by the attached alkyl groups.

Absorption and Emission Profile Analysis

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other alkylnaphthalenes, dominated by the π-π* transitions of the naphthalene core. Compared to unsubstituted naphthalene, the electron-donating alkyl (butyl and methyl) groups are expected to cause a slight bathochromic (red) shift in the absorption maxima. mdpi.comresearchgate.net Studies on silyl-substituted naphthalenes show that substitution at the 1- and 4-positions causes shifts to longer wavelengths. mdpi.comresearchgate.net

The fluorescence of naphthalene derivatives can be complex, often exhibiting both monomer and excimer (excited dimer) emission depending on concentration and the physical state. uibk.ac.at At low concentrations in solution, this compound would be expected to show characteristic structured monomer fluorescence. For comparison, liquid 1-methylnaphthalene at room temperature displays a broad excimer emission band peaking around 387 nm, with a smaller monomer-like peak at 323 nm. uibk.ac.at The crystalline state, in contrast, typically shows only monomer-like fluorescence. uibk.ac.at The introduction of a bulky butyl group may influence the formation of excimers.

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| Naphthalene | ~221, 275, 312 | ~321, 335 | mdpi.comresearchgate.net |

| 1-Methylnaphthalene (liquid) | Not specified | 323 (monomer), 387 (excimer) | uibk.ac.at |

Fluorescence Quenching Studies and Lifetime Measurements

Fluorescence quenching studies are valuable for understanding intermolecular interactions and the accessibility of the excited-state molecule. The ability of naphthalene derivatives to act as quenchers for the singlet excited state of other molecules, such as 9,10-dicyanoanthracene (B74266) (DCA), has been investigated. mdpi.comresearchgate.net In these experiments, the naphthalene derivative deactivates the excited state of DCA, leading to a decrease in DCA's fluorescence intensity.

The efficiency of this quenching process is described by the Stern-Volmer equation, and the quenching rate constant (kq) can be determined. For 1-methylnaphthalene quenching the fluorescence of DCA, the rate constant was found to be very high, approaching the diffusion-controlled limit. mdpi.comresearchgate.net It is expected that this compound would also be an efficient quencher, with the rate potentially influenced by the steric bulk of the butyl group.

The fluorescence lifetime (τs) is another key photophysical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. For a series of silyl-substituted naphthalenes, lifetimes were determined in cyclohexane (B81311) solutions. mdpi.comresearchgate.net These lifetimes are crucial for calculating bimolecular quenching rate constants from Stern-Volmer data.

| Compound (Quencher) | Quenching Rate Constant (kq) for DCA (M-1s-1) | Fluorescence Lifetime (τs, ns) in degassed cyclohexane | Reference |

|---|---|---|---|

| Naphthalene | Not specified | 96.1 | mdpi.comresearchgate.net |

| 1-Methylnaphthalene | 5.68 x 109 | Not specified | mdpi.comresearchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Despite the lack of a direct crystal structure, insights into its likely molecular architecture can be gained from its structural components and from analogs. The molecule consists of a planar naphthalene core with a flexible butyl chain at the 1-position and a methyl group at the 4-position. vulcanchem.comevitachem.com The presence of the butyl group at the peri position (position 1) introduces significant steric hindrance. vulcanchem.com This steric bulk is expected to play a crucial role in the solid-state packing, likely preventing the efficient planar π-π stacking that is common in unsubstituted naphthalene crystals. vulcanchem.com The study of structural analogs, such as this compound-1,4-diol, can provide valuable information on the potential configuration and intermolecular interactions of the parent hydrocarbon. vulcanchem.comnih.gov

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound is centered on the redox activity of its aromatic naphthalene core. Aromatic hydrocarbons can undergo oxidation or reduction at an electrode surface at specific potentials. While specific studies detailing the electrochemical properties of this compound are limited, its behavior can be inferred from research on related alkyl aromatic compounds. google.com

The naphthalene ring system can be oxidized to a radical cation. The potential at which this oxidation occurs is sensitive to the substituents on the ring. The butyl and methyl groups are electron-donating, which increases the electron density in the aromatic system. This effect generally makes the compound easier to oxidize compared to unsubstituted naphthalene, meaning its oxidation potential would be lower (less positive).

Electrochemical oxidation of alkyl aromatic compounds can be carried out in electrochemical cells, sometimes using emulsion solutions of aqueous carboxylic acids as the reaction medium. google.com A patent describes the electrochemical oxidation of various alkyl aromatics, including the related compound 1-ethyl-4-methylnaphthalene, using anodes made of materials like carbon or ruthenized titanium dioxide. google.com Such processes highlight the potential for this compound to participate in redox reactions, a property relevant to its potential degradation pathways or its use in electronic materials applications. The redox properties of related naphthoquinone structures, which undergo reversible oxidation-reduction reactions, further underscore the electrochemical activity of the core naphthalene system. nih.gov

Advanced Chromatographic Separation Methodologies for Research Purity and Mixture Analysis

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the analysis, separation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing alkylnaphthalenes. A specific method for this compound uses a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com The separation of naphthalene derivatives is highly dependent on the choice of stationary phase. While standard C18 columns separate based mainly on hydrophobicity, other stationary phases that facilitate π-π interactions can offer different selectivity, which is crucial for separating isomers. nacalai.com For instance, columns with pyrene-ethyl (PYE) or nitrophenylethyl (NPE) groups can retain aromatic analytes through π-π stacking, providing an alternative elution order compared to C18 columns. nacalai.com In the analysis of the closely related 1,4-dimethylnaphthalene, 2-methylnaphthalene (B46627) and 1-ethylnaphthalene (B72628) have been successfully used as internal standards. gla.ac.uk

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | UV, MS-compatible (with formic acid) | sielc.com |

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and semi-volatile compounds like this compound from complex mixtures. lcms.czfraunhofer.de A typical stationary phase for this analysis is a non-polar or mid-polar column, such as one containing 5% phenyl-methylpolysiloxane (e.g., DB-5). lcms.cz Advanced techniques like heart-cut two-dimensional GC (GC-GC-MS) can be employed for analyzing trace levels in complex matrices. fraunhofer.de Furthermore, specialized stationary phases, such as those based on calixarenes, have shown excellent capability in separating closely related isomers like 1-methylnaphthalene and 2-methylnaphthalene, demonstrating the potential for high-resolution separation of complex aromatic mixtures. rsc.org The principles of "Fast GC," which involve using shorter, narrower columns with faster temperature ramps and higher carrier gas velocities, can significantly reduce analysis times without sacrificing necessary resolution. sigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 8890 GC | lcms.cz |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm | lcms.cz |

| Carrier Gas | Helium, 1 mL/min | lcms.cz |

| Oven Program | 45 °C for 2 min; then 12 °C/min to 325 °C, 11 min hold | lcms.cz |

| MS Detector | Agilent 7250 GC/Q-TOF | lcms.cz |

| Mass Range | 50 to 1000 m/z | lcms.cz |

Theoretical and Computational Investigations of 1 Butyl 4 Methylnaphthalene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of 1-butyl-4-methylnaphthalene. These methods allow for the precise calculation of the molecule's electronic structure and energy, providing a foundation for understanding its chemical behavior.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net

For aromatic systems like naphthalene (B1677914), the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. The introduction of alkyl substituents, such as a butyl and a methyl group, can influence the energies of these frontier orbitals. Alkyl groups are generally considered to be weakly electron-donating. This electron-donating effect can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy may also be slightly affected.

Table 1: Representative Calculated HOMO and LUMO Energies of Naphthalene

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT | aug-cc-pVQZ | -6.13 | -1.37 | 4.75 |

| HF | aug-cc-pVQZ | -7.99 | 1.04 | 9.03 |

| DFT | 6-31G | -5.82 | -0.96 | 4.86 |

| HF | 6-31G | -9.25 | -5.17 | 4.08 |

| DFT | 3-21G | -5.91 | -0.96 | 4.94 |

| HF | 3-21G | -9.25 | -5.17 | 4.08 |

Data for Naphthalene. samipubco.com

The n-butyl chain can adopt various conformations, with the most stable being the anti-periplanar (trans) arrangement, where the carbon atoms of the butyl chain lie in a zigzag pattern to minimize steric hindrance. Gauche interactions, where parts of the butyl chain are in closer proximity, are generally higher in energy.

The rotation of the butyl group relative to the naphthalene ring also contributes to the conformational landscape. The orientation of the first C-C bond of the butyl group with respect to the plane of the naphthalene ring will have different energetic costs. The most stable conformation will likely seek to minimize steric interactions between the butyl group and the peri-hydrogen on the adjacent aromatic ring.

A detailed energy landscape map would require systematic scanning of the dihedral angles of the butyl group and calculating the corresponding energies using quantum chemical methods. This would reveal the global minimum energy structure and the transition states connecting different conformers. While a specific energy landscape for this compound is not available, the principles of conformational analysis of n-alkanes and substituted aromatic compounds suggest a complex potential energy surface with multiple local minima. unacademy.combyjus.com

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.govresearchgate.net For this compound, these calculations would predict distinct signals for the aromatic protons and carbons, as well as for the protons and carbons of the butyl and methyl groups. The predicted shifts would be influenced by the electron-donating effects of the alkyl groups and the anisotropic effects of the aromatic rings. nih.govruc.dk

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be modeled using Time-Dependent DFT (TD-DFT). For aromatic compounds like naphthalene derivatives, the absorption bands are typically due to π-π* transitions. The positions and intensities of these bands are influenced by the nature and position of substituents. The presence of alkyl groups on the naphthalene ring is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. d-nb.inforesearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the aromatic C-H stretching and bending modes, the C=C stretching of the aromatic rings, and the C-H stretching and bending modes of the alkyl groups. researchgate.netchemicalbook.com

Table 2: Predicted Spectroscopic Data for a Related Compound (1-Methylnaphthalene)

| Spectroscopic Technique | Predicted Parameter | Value |

| 1H NMR | Aromatic Protons | ~7.3 - 8.0 ppm |

| Methyl Protons | ~2.7 ppm | |

| 13C NMR | Aromatic Carbons | ~124 - 134 ppm |

| Methyl Carbon | ~19 ppm | |

| UV-Vis | λmax | ~274 nm, ~285 nm |

| IR | Aromatic C-H Stretch | ~3050 cm-1 |

| Aliphatic C-H Stretch | ~2950 cm-1 |

Illustrative data based on 1-methylnaphthalene (B46632). chemicalbook.comnist.govnih.govstenutz.eu

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathways. researchgate.netrsc.org

For this compound, potential reactions could include electrophilic aromatic substitution on the naphthalene ring, oxidation of the alkyl side chains, or radical-mediated reactions. For instance, in the presence of an electrophile, computational studies could predict the most likely site of attack on the aromatic ring. The electron-donating nature of the alkyl groups would likely direct electrophiles to the positions ortho and para to these groups.

Transition state analysis is a key component of reaction mechanism elucidation. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the kinetics of the reaction. For example, in a hypothetical oxidation reaction of the butyl group, computational modeling could identify the transition state for the abstraction of a hydrogen atom from the butyl chain and determine which hydrogen (primary or secondary) is more susceptible to abstraction. mdpi.comnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules, such as solvent molecules. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, yielding a trajectory that describes the positions and velocities of the particles. nih.govnih.gov

For this compound, MD simulations could be used to investigate its solvation in different solvents. By analyzing the radial distribution functions, it would be possible to understand how solvent molecules arrange themselves around the solute molecule. This is particularly interesting for a molecule with both a large, nonpolar aromatic part and a flexible, nonpolar alkyl chain.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed activity or property. These models can then be used to predict the properties of new or untested compounds. researchgate.net

For this compound, QSPR models could be developed to predict a wide range of properties, such as its boiling point, vapor pressure, solubility, and chromatographic retention times. These models typically use a set of molecular descriptors that encode information about the molecule's structure, such as its size, shape, and electronic properties.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, numerous QSPR studies have been conducted. These studies often employ descriptors derived from the molecular graph (topological indices) or from quantum chemical calculations (e.g., HOMO/LUMO energies). By including this compound in a dataset of related compounds with known properties, a QSPR model could be trained and then used to predict its properties. The accuracy of the prediction would depend on the quality of the model and the diversity of the training set.

Table 3: Common Descriptors Used in QSPR Models for PAHs

| Descriptor Type | Examples |

| Topological | Wiener index, Connectivity indices |

| Geometric | Molecular surface area, Molecular volume |

| Electronic | HOMO/LUMO energies, Dipole moment |

| Physicochemical | LogP (octanol-water partition coefficient) |

Applications in Materials Science and Advanced Chemical Systems

Organic Electronics and Optoelectronics

The electronically active naphthalene (B1677914) core is a foundational component for many materials used in organic electronics. The performance of such materials is heavily influenced by the nature of their substituents, which modulate properties like solubility, molecular packing, and energy levels.

Charge Transport Materials and Device Components

The π-conjugated system of the naphthalene rings is the primary feature enabling charge transport. In organic semiconductors, charge carriers (holes or electrons) can hop between the π-orbitals of adjacent molecules. The efficiency of this process is critically dependent on the intermolecular distance and orbital overlap, which are governed by the solid-state packing of the molecules.

Sensitizers and Photoinitiators in Polymerization Processes

Naphthalene and its derivatives are known to absorb ultraviolet light, a property that allows them to function as photosensitizers or as the core chromophore in photoinitiators. nih.gov A photoinitiator is a molecule that, upon absorbing light, generates reactive species—such as free radicals or cations—that initiate a polymerization reaction.

In a typical process, the naphthalene moiety absorbs a photon, promoting it to an excited electronic state. This energy can then be transferred to another molecule to trigger the polymerization, or the excited molecule can itself decompose to form initiating radicals. For instance, various naphthalene-based oxime esters have been synthesized and demonstrated to be effective Type I photoinitiators, where the molecule cleaves upon irradiation to produce radicals. nih.gov Similarly, other derivatives have been shown to act as sensitizers for iodonium (B1229267) salts in versatile initiating systems capable of starting both free-radical and cationic polymerization. rsc.orgrsc.org

Although 1-butyl-4-methylnaphthalene has not been specifically documented as a photoinitiator, its core naphthalene structure provides the necessary chromophore for light absorption. The alkyl groups would primarily influence its solubility in and compatibility with different monomer formulations.

Advanced Solvents and Reaction Media in Organic Synthesis

Alkylated naphthalenes as a class are recognized for their exceptional properties as high-performance fluids. wikipedia.org They exhibit high thermal and thermo-oxidative stability, good solvency for a range of organic compounds, and low volatility due to their relatively high molecular weight and boiling points. wikipedia.orgresearchgate.nettaylorfrancis.com These characteristics make them suitable candidates for use as advanced solvents or reaction media in organic synthesis, particularly for reactions requiring high temperatures.

The combination of an aromatic core and aliphatic side chains in this compound provides a unique solvent environment. The naphthalene core offers solvency for polarizable and aromatic substrates through π-π interactions, while the butyl and methyl groups enhance solubility for less polar, aliphatic compounds. wikipedia.org This dual nature, coupled with its presumed high boiling point and thermal stability, would allow it to serve as a medium for reactions that are sluggish at lower temperatures, facilitating higher reaction rates and potentially altering reaction selectivities. Alkylated naphthalenes are often prepared via Friedel-Crafts reactions and are used as synthetic base oils. taylorfrancis.com

Precursors for Advanced Polymer and Oligomer Materials

The naphthalene unit is a valuable building block for high-performance polymers, imparting thermal stability, rigidity, and desirable electronic properties to the resulting material. The polymerization of naphthalene itself can be achieved using Lewis acid catalysts to form polynaphthalene. semanticscholar.org

This compound could theoretically serve as a monomer for creating novel polymers. The presence of reactive sites on the aromatic ring allows for polymerization through methods like oxidative coupling or by functionalizing the molecule with polymerizable groups. The butyl and methyl substituents would be incorporated into the polymer structure as side chains. These side chains would significantly impact the final polymer's properties by:

Increasing Solubility: The alkyl groups would disrupt chain packing and enhance interactions with solvents, making the polymer more soluble and easier to process.

Lowering the Glass Transition Temperature (Tg): The flexible side chains could increase the free volume within the polymer, leading to a lower Tg compared to an unsubstituted polynaphthalene backbone.

Modifying Morphology: The side chains would influence how the polymer chains organize in the solid state, affecting crystallinity and mechanical properties.

For example, naphthalene-based polymers have been synthesized via Friedel-Crafts alkylation and used as catalytic supports. nih.gov While specific polymers derived from this compound are not described, its structure fits the profile of a monomer for creating soluble, functional polyaromatic materials.

Fluorescent Probes and Chemical Sensors

The naphthalene core is an intrinsic fluorophore, meaning it emits light after being excited by UV radiation. This fluorescence is sensitive to the local molecular environment, a property that is exploited in the design of chemical sensors and fluorescent probes. nih.gov Naphthalene derivatives are widely used for these applications due to their high quantum yields, excellent photostability, and the tunability of their emission properties through chemical modification. nih.govrsc.org

The fluorescence of this compound originates from the π-π* transitions within the naphthalene ring system. Key characteristics of its fluorescence would be influenced by its substituents and environment:

Emission Wavelength: The position of the butyl and methyl groups can influence the energy levels of the frontier molecular orbitals, causing shifts in the absorption and emission spectra compared to unsubstituted naphthalene.

Quantum Yield: The efficiency of the fluorescence emission can be affected by the vibrational modes of the alkyl side chains, which can provide non-radiative decay pathways for the excited state.

Solvatochromism: The emission color and intensity are likely to change with the polarity of the solvent, as is common for aromatic fluorophores.

Studies on related molecules like 1-methylnaphthalene (B46632) show characteristic fluorescence that is useful in analytical applications, such as a tracer in laser-induced fluorescence (LIF) studies of combustion processes. mdpi.com While this compound has not been developed into a specific sensor, its inherent fluorescence and hydrophobic nature make it a potential candidate for detecting nonpolar analytes or for probing hydrophobic regions within larger systems. nih.govsemanticscholar.org

Naphthalene-Based Supramolecular Architectures and Porous Organic Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking. Porous organic materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs), are a class of materials built from organic linkers to create structures with high surface areas and defined pore structures.

Naphthalene-based building blocks are frequently used to construct these materials due to the rigidity and planarity of the aromatic core, which favors the formation of extended, ordered networks. nih.gov However, the construction of robust porous frameworks typically requires monomers equipped with functional groups capable of forming strong, directional bonds (e.g., boronic acids, amines, aldehydes).

This compound lacks such functional groups. Its intermolecular interactions would be dominated by weaker and less directional van der Waals forces and potential π-π stacking. Therefore, it is not a suitable primary building block for creating robust, permanently porous organic frameworks on its own. However, it could potentially act as a guest molecule encapsulated within the pores of a host framework or as a component in a liquid crystal or other soft-matter assembly where its shape and hydrophobic nature could direct the self-assembly process.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 52718-76-0 | nih.gov |

| Molecular Formula | C₁₅H₁₈ | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

| XLogP3 | 5.9 | nih.gov |

| Complexity | 184 | nih.gov |

Role in Fuel Chemistry Research (e.g., Reference Fuels, Hydrocracking Studies)

Based on available scientific literature, there is limited specific research detailing the role of This compound in fuel chemistry, either as a reference fuel or in hydrocracking studies. Research in these areas tends to focus on less complex alkylnaphthalenes, such as 1-methylnaphthalene, which are often used as representative compounds for the diaromatic class in surrogate fuel mixtures.

While direct data for this compound is scarce, the study of alkylated naphthalenes as a class of compounds is significant in fuel science for several reasons:

Representation in Surrogate Fuels: Real-world fuels like jet fuel and diesel are complex mixtures of thousands of hydrocarbons. To facilitate combustion modeling and research, simplified mixtures known as surrogate fuels are developed. These surrogates are formulated with a limited number of components to represent the chemical and physical properties of the real fuel. Alkylated naphthalenes are included to represent the polycyclic aromatic hydrocarbon fraction of fuels. mdpi.com For instance, 1-methylnaphthalene is a common choice for this role in jet fuel surrogates. cornell.edu The inclusion of such compounds is critical for accurately modeling combustion behaviors, particularly soot formation, where aromatics play a crucial role.

Hydrocracking Studies: Hydrocracking is a vital refinery process used to convert heavy, high-boiling point hydrocarbon fractions into more valuable, lighter products like gasoline and jet fuel. mdpi.com This process involves cracking large molecules into smaller ones in the presence of a catalyst and hydrogen. mdpi.comuct.ac.za The study of how different hydrocarbon structures, including alkylnaphthalenes, behave under hydrocracking conditions is essential for optimizing catalyst design and process efficiency. rsc.orgresearchgate.net Research in this area often uses model compounds to understand the reaction pathways and kinetics of different hydrocarbon classes. researchgate.net Studies on the hydrocracking of long-chain paraffins and other components help in developing catalysts that favor desired products while minimizing unwanted side reactions. rsc.org

The structural complexity of this compound, with its specific substitution pattern, influences its combustion and cracking behavior. The isomeric structure of fuel components can significantly affect combustion characteristics like flame propagation and ignition delay. maxapress.comresearchgate.net However, detailed experimental data and kinetic models specifically for this compound are not prominently featured in current research literature.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of alkylnaphthalenes, often relying on Friedel-Crafts alkylation with catalysts like aluminum chloride, presents environmental and selectivity challenges. researchgate.net Consequently, a significant research thrust is aimed at creating greener and more efficient synthetic routes.

Future efforts will likely concentrate on:

Solid Acid Catalysts: Expanding the use of solid acid catalysts such as zeolites and dealuminated mordenite (B1173385) offers significant advantages, including reusability, reduced corrosion, and improved product selectivity. researchgate.net Research is directed towards designing catalysts with tailored pore sizes and acid site distributions to control the regioselectivity of alkylation and prevent undesirable isomerization reactions. researchgate.netresearchgate.net

Catalytic Dehydrogenation/Aromatization: Developing one-pot processes that combine alkylation of precursors with subsequent dehydrogenation to form the naphthalene (B1677914) ring system offers a more atom-economical approach.

Biocatalysis: Engineering enzymatic pathways for the synthesis of alkylnaphthalenes from renewable feedstocks represents a long-term goal for sustainable production. This could involve designing novel enzymes that can perform selective alkylation on aromatic precursors.

C-H Activation: Direct C-H functionalization methodologies are emerging as powerful tools in organic synthesis, potentially offering more step-economical pathways to complex naphthalene derivatives. nih.gov Future work could adapt these methods for the direct and selective introduction of butyl and methyl groups onto the naphthalene scaffold, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Pathways for Alkylnaphthalenes

| Methodology | Typical Catalysts/Reagents | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Friedel-Crafts Alkylation | AlCl₃, H₂SO₄ | Well-established, versatile | Improving selectivity, reducing waste |

| Solid Acid Catalysis | Zeolites (e.g., HBEA), Mordenite | Reusable, non-corrosive, shape-selective | Tailoring catalyst porosity and acidity |

| C-H Activation | Transition metal complexes (e.g., Pd, Rh) | High atom economy, step-saving | Improving catalyst turnover, lowering costs |

| Biocatalysis | Engineered enzymes | Sustainable, high selectivity, mild conditions | Enzyme discovery and optimization |

Exploration of Unconventional Reactivity and Catalysis

Beyond improving synthesis, researchers are exploring novel ways to transform 1-butyl-4-methylnaphthalene to create new functional molecules. This involves moving beyond thermal reactions to harness energy from alternative sources.

Key areas of exploration include:

Photocatalysis: Utilizing light energy to drive reactions of alkylnaphthalenes could enable unique transformations that are inaccessible through traditional thermal methods. This could include selective oxidation of the alkyl side chains or functionalization of the aromatic core under mild conditions.

Electrocatalysis: Employing electrochemical methods to mediate redox reactions of alkylnaphthalenes offers a green and highly controllable approach to synthesis. This could be applied to polymerization, coupling reactions, or the introduction of new functional groups.

Mechanochemistry: Using mechanical force to induce chemical reactions could provide solvent-free pathways for the modification of this compound, enhancing the sustainability of chemical processes.

Integration into Hybrid Material Systems for Enhanced Functionality

The unique physical and electronic properties of the naphthalene core make it an attractive building block for advanced materials. A major future direction is the incorporation of alkylnaphthalenes like this compound into hybrid organic-inorganic systems. chemrxiv.orgrsc.org

Promising research avenues are:

Metal-Organic Frameworks (MOFs): Designing MOFs where alkylnaphthalene derivatives serve as the organic linkers. The size and shape of the alkyl groups could be used to tune the pore environment of the MOF for selective gas adsorption or separation applications.

Hybrid Perovskites: Investigating the use of functionalized alkylnaphthalenes as organic cations in hybrid perovskite structures for optoelectronic applications, such as LEDs and solar cells. The hydrophobic nature of the alkyl groups could potentially improve the material's stability against moisture.

Carbon Hybrid Materials: Integrating alkylnaphthalenes into carbon-based materials like carbon nanotubes or graphene. mdpi.com The alkylnaphthalene could act as a dispersing agent or a functional component to modify the electronic or mechanical properties of the resulting composite. mdpi.com

Table 2: Potential Hybrid Material Systems Incorporating Alkylnaphthalenes

| Hybrid System | Role of Alkylnaphthalene | Potential Functionality/Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker or guest molecule | Gas storage, selective separation, catalysis |

| Hybrid Organic-Inorganic Perovskites | Organic cation | Enhanced stability in solar cells, light-emitting diodes (LEDs) |